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Compound of Interest

Compound Name:
5-(4-Carboxyphenoxy)isophthalic

acid

Cat. No.: B11930067 Get Quote

Executive Summary & Ligand Profile
H3CIP is a semi-rigid, tricarboxylic acid Schiff base ligand.[1] Its structural uniqueness lies in

the imine (-CH=N-) linker bridging the isophthalic acid moiety and the benzoic acid tail. This

linker introduces specific electronic transitions (n→π, π→π) responsible for luminescence and

provides a degree of conformational flexibility distinct from its ether-linked analog (H3CPIA) or

the rigid H3BTC.

Feature H3CIP (Subject) H3CPIA (Alternative) H3BTC (Benchmark)

Chemical Name

5-(4-

carboxybenzylidenea

mino)isophthalic acid

5-(4-

carboxyphenoxy)isoph

thalic acid

Benzene-1,3,5-

tricarboxylic acid

Linker Group Imine (-CH=N-) Ether (-O-) None (Direct C-C)

Flexibility
Semi-Rigid (Torsion

active)
Flexible (Bendable) Rigid

Primary Application
Luminescent Sensing

(Explosives/Ions)
Magnetism / Porosity

Gas Storage /

Catalysis

Stability Issue
Hydrolysis of imine

bond (pH sensitive)
High chemical stability Very High
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Structural Characterization: SC-XRD Data Comparison
The following table synthesizes crystallographic data from key H3CIP complexes (Zn, Cu, Ln)

against comparable frameworks.

Table 1: Crystallographic Parameters & Topology

Complex
Metal
Node

Space
Group

Crystal
System

Topology
R-Factor (

)
Ref.

Zn-H3CIP Zn(II) Monoclinic

3D

Supramole

cular (2D

Layers)

~0.04 -

0.06
[1]

Cu-H3CIP Cu(II) Cubic

pcu

(HKUST-1

isostructur

al)

N/A

(Powder

match)

[2]

Ln-H3CIP
Eu(III)/Tb(II

I)
Triclinic

1D Chains

/ 2D

Networks

~0.03 -

0.05
[3]

Co-

H3CPIA
Co(II) Monoclinic sql Layer ~0.04 [4]

Key Structural Insights:

Isostructurality: The Cu-H3CIP framework is often isostructural with HKUST-1 (Cu-BTC),

forming a pcu topology with paddlewheel units. However, the elongated H3CIP ligand

expands the pore size significantly compared to H3BTC.

Coordination Modes: In Zn-H3CIP, the ligand acts as a

-bridge. The carboxylate groups typically adopt monodentate and bis(monodentate) bridging
modes, forming

Secondary Building Units (SBUs).[2]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2019/nj/c8nj04046j/unauth
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Imine Linker Effect: Unlike the ether oxygen in H3CPIA, the imine nitrogen in H3CIP is less

likely to coordinate directly to the metal in these specific carboxylate-driven MOFs, but it

influences the ligand's "kink" angle, altering the final network dimensionality (e.g., favoring

2D layers in Zn-complexes vs 3D in Cu-complexes).

Performance Comparison: Luminescent Sensing
H3CIP complexes excel in chemosensing due to the Photo-induced Electron Transfer (PET)

mechanism facilitated by the Schiff base.

Table 2: Sensing Efficiency (Fluorescence Quenching)

Material Analyte
Detection
Limit (LOD)

Quenching
Constant (

)

Mechanism

Zn-H3CIP
2,4-DNP

(Explosive)

0.17 ppm (

)

PET /

Resonance

Energy Transfer

Zn-H3CIP
Fe

(Ion)
3.3 ppm High

Competitive

Absorption

Cu-H3CIP TNP (Picric Acid)
80 ppb (

)
PET

PCN-604

(Alternative)
Fe 6.2 -

Comparative Analysis:

Sensitivity: Zn-H3CIP demonstrates superior sensitivity (lower LOD) for nitroaromatics

compared to many rigid MOFs because the flexible imine linker allows for dynamic structural

adaptation to the guest molecule, enhancing host-guest interactions.

Selectivity: The presence of the uncoordinated imine nitrogen provides a Lewis basic site

that can specifically interact with acidic analytes (like TNP or metal cations), a feature absent

in H3CPIA or H3BTC.
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Experimental Protocols
Protocol A: Ligand Synthesis (H3CIP)

Principle: Aldimine condensation between 5-aminoisophthalic acid and 4-formylbenzoic acid.

[3]

Steps:

Dissolve 5-aminoisophthalic acid (1 mmol) and 4-formylbenzoic acid (1 mmol) in absolute

ethanol (30 mL).

Reflux at 80°C for 4–6 hours.

Critical Step: The product precipitates as a white/yellow solid. Filter hot to remove

unreacted aldehydes.

Wash with cold ethanol and diethyl ether. Yield >85%.

Protocol B: Single Crystal Growth (Zn-H3CIP)
Method: Solvothermal Synthesis.[2][4]

Reagents:

, H3CIP, 3,5-bis(pyridin-4-yl)-1,2,4-triazole (bpt) as co-ligand.

Solvent: DMF/H2O (1:1 v/v).

Conditions:

Seal reagents in a Teflon-lined autoclave.

Heat to 100°C for 72 hours.

Cooling Ramp: Cool at 5°C/h to room temperature.

Result: Colorless block crystals suitable for SC-XRD.
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Diagram 1: Synthesis & Crystallization Workflow
This flowchart illustrates the critical path from ligand precursors to the final solved structure.
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Caption: Workflow for synthesizing H3CIP and generating single crystals for X-ray diffraction

analysis.

Diagram 2: Sensing Mechanism (Fluorescence Quenching)
Explaining why H3CIP complexes detect explosives (TNP/DNP).
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Caption: Mechanism of fluorescence quenching in H3CIP MOFs upon exposure to electron-

deficient nitroaromatics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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